
2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-(phenylimino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl, phenyl, and phenylimino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and phenylimino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
科学的研究の応用
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of 3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one.
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylhydrazine: A related compound used in the synthesis of various pyrazolone derivatives.
Uniqueness
3-Methyl-1-phenyl-4-(phenylimino)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, phenyl, and phenylimino groups makes it a versatile compound with diverse applications in research and industry.
特性
CAS番号 |
27807-95-0 |
|---|---|
分子式 |
C16H13N3O |
分子量 |
263.29 g/mol |
IUPAC名 |
5-methyl-2-phenyl-4-phenyliminopyrazol-3-one |
InChI |
InChI=1S/C16H13N3O/c1-12-15(17-13-8-4-2-5-9-13)16(20)19(18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChIキー |
UCPXEXHZKICDCS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1=NC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




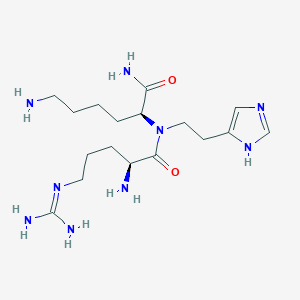

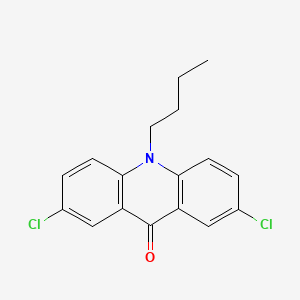
![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)

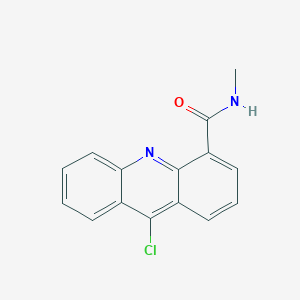
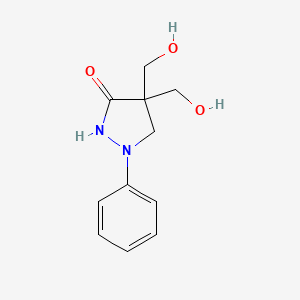
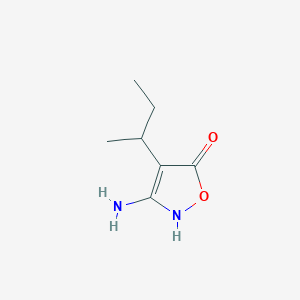
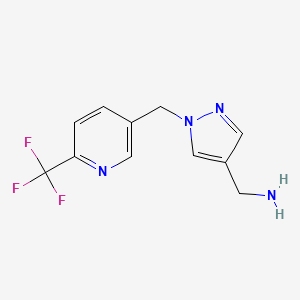
![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
